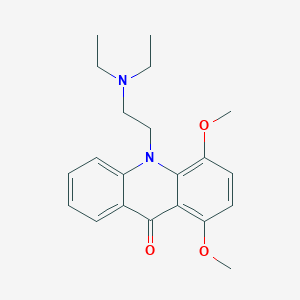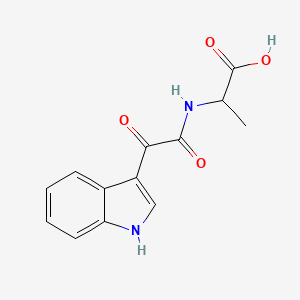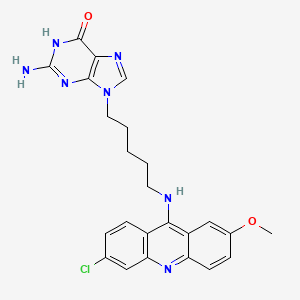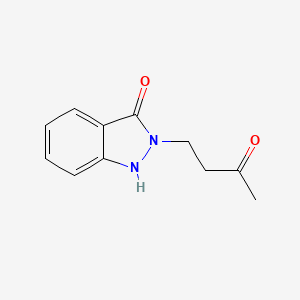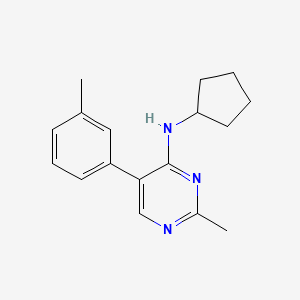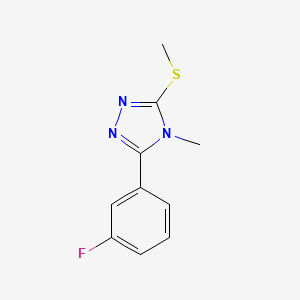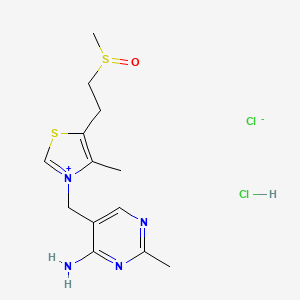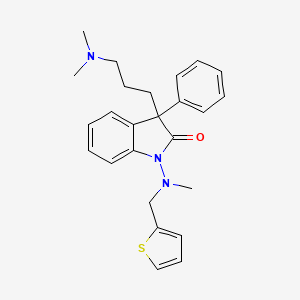
3-(3-(Dimethylamino)propyl)-1-(methyl-2-thenylamino)-3-phenyl-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one is a complex organic compound that features a unique combination of functional groups, including an indolinone core, a dimethylamino propyl chain, and a thiophen-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indolinone core, followed by the introduction of the dimethylamino propyl chain and the thiophen-2-ylmethyl substituent. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino propyl chain or the thiophen-2-ylmethyl substituent, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the indolinone core.
Thiophen-2-ylmethylamine: Contains the thiophen-2-ylmethyl substituent but lacks the indolinone core and dimethylamino propyl chain.
Indolin-2-one: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
33391-50-3 |
|---|---|
Molecular Formula |
C25H29N3OS |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1-[methyl(thiophen-2-ylmethyl)amino]-3-phenylindol-2-one |
InChI |
InChI=1S/C25H29N3OS/c1-26(2)17-10-16-25(20-11-5-4-6-12-20)22-14-7-8-15-23(22)28(24(25)29)27(3)19-21-13-9-18-30-21/h4-9,11-15,18H,10,16-17,19H2,1-3H3 |
InChI Key |
DMLQYXRUADYZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)
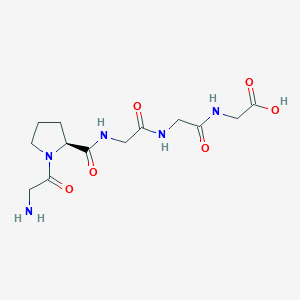
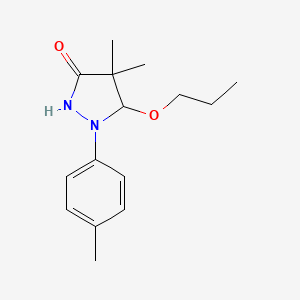
![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)
